ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that features a unique combination of adamantane, triazole, and methoxyphenyl groups
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S/c1-3-33-22(30)15-34-24-28-27-21(29(24)19-4-6-20(32-2)7-5-19)14-26-23(31)25-11-16-8-17(12-25)10-18(9-16)13-25/h4-7,16-18H,3,8-15H2,1-2H3,(H,26,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOZEXMKGDYMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole nucleus is constructed via cyclocondensation of a thiosemicarbazide precursor. Adapting methods from, the synthesis proceeds as follows:
Step 1 : 4-Methoxyphenylacetic hydrazide is prepared by treating methyl 4-methoxyphenylacetate with hydrazine hydrate in ethanol under reflux (80°C, 6 h).
Step 2 : The hydrazide reacts with 4-methoxyphenyl isothiocyanate in anhydrous THF at 0–5°C, yielding the corresponding thiosemicarbazide.
Step 3 : Cyclization is induced by heating the thiosemicarbazide in 2M NaOH at 90°C for 4 h, followed by acidification with HCl to precipitate the triazole-3-thiol.
Key Data :
- Yield: 68–72% (after recrystallization from ethanol/water).
- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 13.2 (s, 1H, SH), 7.45 (d, $$ J = 8.6 \, \text{Hz} $$, 2H, ArH), 6.95 (d, $$ J = 8.6 \, \text{Hz} $$, 2H, ArH), 3.78 (s, 3H, OCH$$3$$).
Functionalization with the Adamantyl Formamido Group
Aminomethylation at Position 5
A Mannich reaction introduces the aminomethyl spacer required for acylation.
Procedure :
- Intermediate B (5 mmol) is refluxed with paraformaldehyde (15 mmol) and ammonium chloride (10 mmol) in dioxane/water (4:1) for 8 h.
- The 5-(aminomethyl)triazole derivative is extracted with dichloromethane and purified via column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$/MeOH 9:1).
Key Data :
Acylation with Adamantane-1-Carbonyl Chloride
The primary amine is acylated to install the adamantylformamido group.
Procedure :
- Adamantane-1-carbonyl chloride (6 mmol) is added to a solution of the aminomethyltriazole (5 mmol) and triethylamine (7 mmol) in dry CH$$2$$Cl$$2$$ at 0°C.
- After stirring for 24 h at room temperature, the mixture is washed with NaHCO$$3$$ (aq), dried (Na$$2$$SO$$_4$$), and concentrated. The residue is recrystallized from ethanol.
Key Data :
Analytical and Spectroscopic Validation
Structural Confirmation
$$ ^1H $$ NMR (700 MHz, DMSO-$$d_6$$) :
- δ 1.21 (t, $$ J = 7.1 \, \text{Hz} $$, 3H, CH$$2$$CH$$3$$), 1.65–1.90 (m, 15H, adamantane-H), 3.78 (s, 3H, OCH$$3$$), 4.15 (q, $$ J = 7.1 \, \text{Hz} $$, 2H, OCH$$2$$), 4.45 (s, 2H, SCH$$2$$), 4.82 (d, $$ J = 5.6 \, \text{Hz} $$, 2H, NCH$$2$$), 7.05–7.40 (m, 4H, ArH), 8.50 (t, $$ J = 5.6 \, \text{Hz} $$, 1H, NH).
IR (KBr) :
- 3320 cm$$^{-1}$$ (N–H stretch), 1660 cm$$^{-1}$$ (C=O amide), 1605 cm$$^{-1}$$ (C=N triazole).
HRMS (ESI+) :
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazole formation | NaOH, 90°C, 4 h | 68–72 | 95 |
| Sulfanyl acetate alkylation | NaOEt, EtBrOAc, rt | 85–90 | 98 |
| Aminomethylation | NH$$4$$Cl, (CH$$2$$O)$$_n$$, reflux | 60–65 | 92 |
| Acylation | Adamantoyl-Cl, Et$$_3$$N | 75–80 | 98.5 |
Mechanistic Insights and Side Reactions
- Triazole Cyclization : Base-mediated cyclization proceeds via deprotonation of the thiosemicarbazide, followed by intramolecular nucleophilic attack and aromatization.
- Acylation Selectivity : The adamantoyl chloride preferentially reacts with the primary amine over the triazole nitrogen due to steric hindrance and electronic factors.
- Byproducts : Trace disulfide (<2%) from thiol oxidation during alkylation, mitigated by inert atmosphere.
Industrial Scalability and Environmental Considerations
- Solvent Recovery : Ethanol and ethyl acetate are recycled via distillation, reducing waste.
- Catalyst Optimization : Sodium ethoxide is replaced with K$$2$$CO$$3$$ in later stages to minimize saponification risks.
- Adamantane Sourcing : Use of bio-derived adamantane precursors is under investigation to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antiviral Properties
Compounds containing adamantane structures are recognized for their antiviral activities, particularly against influenza and HIV viruses. Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is hypothesized to possess similar antiviral effects due to the adamantane component.
Antimicrobial and Antifungal Activities
The presence of the triazole ring suggests significant antimicrobial and antifungal properties. Triazole derivatives have been documented to exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. Studies indicate that compounds similar to this compound may show efficacy against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Anticancer Potential
Recent investigations into triazole derivatives have shown promising anticancer activity. The compound's unique structure may allow it to interact with specific biological pathways involved in tumor growth and proliferation. Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against various cancer cell lines .
Case Studies and Research Findings
Research has highlighted various case studies focusing on related compounds:
- Antiviral Activity Study : A study indicated that adamantane derivatives exhibit significant antiviral properties against influenza viruses, suggesting potential applications for this compound in antiviral drug development.
- Antimicrobial Efficacy : A series of triazole-containing compounds were tested for their antimicrobial activity against a panel of pathogens. Results showed that these compounds effectively inhibited bacterial growth at low concentrations .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that triazole derivatives possess cytotoxic effects, indicating potential for further development as anticancer agents .
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with molecular targets such as enzymes or receptors. The adamantane group may enhance the compound’s stability and facilitate its binding to specific sites, while the triazole and methoxyphenyl groups contribute to its overall reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(adamantan-1-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is unique due to its combination of adamantane, triazole, and methoxyphenyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound characterized by its unique molecular structure, which includes an ethyl acetate moiety, a triazole ring, and an adamantane derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral, antibacterial, and antifungal research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₃N₄O₃S, with a molecular weight of approximately 423.46 g/mol. The presence of the adamantane structure is significant as it is known for its diverse biological activities.
Key Structural Features
| Feature | Description |
|---|---|
| Adamantane moiety | Known for antiviral properties |
| Triazole ring | Associated with antifungal and antibacterial activity |
| Sulfanyl linkage | Enhances interaction with biological targets |
| Ethyl acetate group | Increases solubility and bioavailability |
Antiviral Activity
Compounds containing adamantane structures have been extensively studied for their antiviral properties. Notably, derivatives have shown efficacy against influenza and HIV viruses. Research indicates that the unique configuration of this compound may enhance its antiviral activity due to the synergistic effects of its structural components .
Antibacterial and Antifungal Activity
The triazole ring present in this compound is well-documented for its antibacterial and antifungal properties. Studies have reported that triazole derivatives exhibit significant activity against various pathogens. The combination of the triazole and adamantane structures in this compound may provide a broad spectrum of antimicrobial activity .
Case Studies
- Antiviral Efficacy : In a study examining adamantane derivatives, compounds similar to this compound demonstrated significant inhibition of influenza virus replication in vitro. The mechanism was attributed to interference with viral entry and replication processes .
- Antibacterial Activity : A series of experiments conducted on triazole derivatives indicated that those with sulfanyl linkages exhibited enhanced antibacterial properties against Gram-positive bacteria. This compound was found to be particularly effective against Staphylococcus aureus.
- Antifungal Properties : In antifungal assays, compounds containing the triazole moiety have shown promising results against Candida species. The incorporation of the adamantane structure in ethyl 2-[...]-acetate was hypothesized to improve its efficacy against resistant fungal strains .
Q & A
Q. What are the common synthetic routes for synthesizing 1,2,4-triazole derivatives with adamantane substituents, and how can steric hindrance be managed during the reaction?
- Methodological Answer : The synthesis typically involves cyclization of thiosemicarbazide precursors (e.g., adamantane-1-carbohydrazide derivatives) with isothiocyanates, followed by alkylation or sulfanylation steps . Steric hindrance from the adamantane group can be mitigated by optimizing reaction conditions:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.
- Temperature : Reflux in ethanol (70–80°C) ensures sufficient energy for bond formation without decomposition .
- Catalysts : Sodium methylate (NaOMe) in ethanol promotes efficient nucleophilic substitution at the triazole sulfur atom .
Q. How is the molecular structure of this compound confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. Key steps include:
- Crystallization : Slow evaporation from ethanol/acetone mixtures yields diffraction-quality crystals.
- Data collection : Monoclinic systems (e.g., space group P21/c) are common, with unit cell parameters (e.g., a = 9.389 Å, b = 8.243 Å) refined using programs like SHELX .
- Validation : The adamantane cage’s rigidity and the triazole ring’s planarity are critical validation metrics .
Advanced Research Questions
Q. How can computational docking studies predict the biological activity of this compound, particularly as a potential enzyme inhibitor?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding interactions with target enzymes like 11β-HSD1:
- Protein preparation : Retrieve the enzyme’s crystal structure (PDB ID: 4K1L) and remove water/ligands.
- Ligand optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G* basis set) .
- Docking parameters : Grid boxes centered on the active site (20 ų) with Lamarckian genetic algorithms.
- Analysis : Binding affinity (ΔG) and hydrogen bonds (e.g., with Ser170 or Tyr183 residues) indicate inhibitory potential .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks or IR absorptions)?
- Methodological Answer : Contradictions arise from tautomerism, impurities, or dynamic effects. Resolution methods:
Q. How can the electronic and steric effects of the 4-methoxyphenyl group influence reactivity in further functionalization?
- Methodological Answer : The 4-methoxyphenyl group:
- Electronic effects : Methoxy’s electron-donating nature activates the triazole ring for electrophilic substitution.
- Steric effects : Ortho positions are hindered, directing reactions to the para position.
- Experimental design : Use DFT calculations (Mulliken charges) to predict reactive sites. Substituent effects are quantified via Hammett σ constants .
Experimental Design & Data Analysis
Q. What are the critical considerations for designing stability studies under varying pH and temperature conditions?
- Methodological Answer : Stability protocols include:
- pH range : Test 1–13 (HCl/NaOH buffers) at 37°C to simulate physiological conditions.
- Temperature : Accelerated degradation studies (40–60°C) with HPLC monitoring (C18 column, UV detection at 254 nm).
- Degradation products : LC-MS identifies fragments (e.g., adamantane-formamide cleavage) .
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?
- Methodological Answer : Hirshfeld surfaces (CrystalExplorer software) map close contacts:
- Key interactions : H···S (12–14% contribution) and H···O (8–10%) dominate.
- Fingerprint plots : Compare dₑ (electron density) vs. dᵢ (distance) to differentiate H-bonding from van der Waals interactions .
Conflict Resolution in Published Data
Q. How to address discrepancies in reported yields or reaction efficiencies for analogous triazole-adamantane derivatives?
- Methodological Answer : Discrepancies often stem from:
- Purity of starting materials : Adamantane-1-carbohydrazide must be >98% pure (validated via HPLC).
- Workup protocols : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization impacts yields.
- Catalyst aging : Sodium methylate solutions degrade over time; fresh preparation is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
